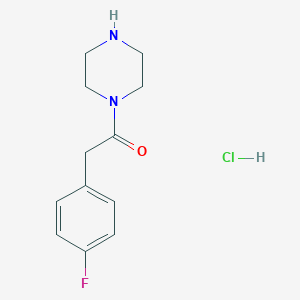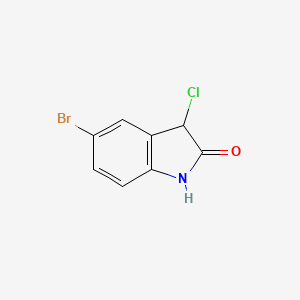
5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Material: The synthesis often begins with 2,3-dihydro-1H-indol-2-one.
Chlorination: The chlorination step can be performed using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and automated systems are often employed to maintain consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine or chlorine substituents, potentially yielding dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups, creating a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole compounds.
科学的研究の応用
Chemistry
In chemistry, 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various assays. They are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific functionalities.
作用機序
The mechanism of action of 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chlorine substituents can influence the compound’s binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-bromo-2,3-dihydro-1H-indol-2-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
3-chloro-2,3-dihydro-1H-indol-2-one: Lacks the bromine substituent, leading to different chemical and biological properties.
5-bromo-3-methyl-2,3-dihydro-1H-indol-2-one: The methyl group can alter the compound’s steric and electronic properties.
Uniqueness
The presence of both bromine and chlorine atoms in 5-bromo-3-chloro-2,3-dihydro-1H-indol-2-one makes it unique among indole derivatives. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H5BrClNO |
|---|---|
分子量 |
246.49 g/mol |
IUPAC名 |
5-bromo-3-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5BrClNO/c9-4-1-2-6-5(3-4)7(10)8(12)11-6/h1-3,7H,(H,11,12) |
InChIキー |
NYSUUBCKDUOOJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


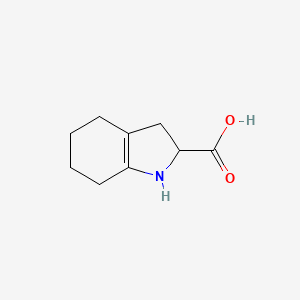
![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)



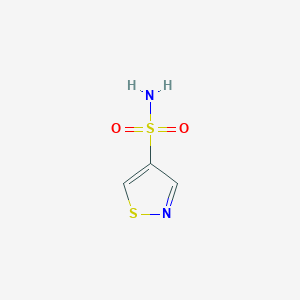

![7-Methoxy-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13521209.png)
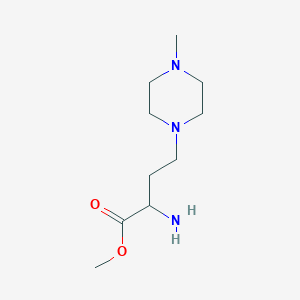
![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)

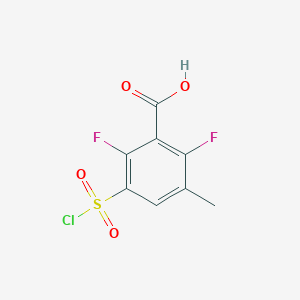
![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)
